Methyl 2-methylbutyrate

Catalog No.
S594073
CAS No.
868-57-5
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylbutyrate

CAS Number

868-57-5

Product Name

Methyl 2-methylbutyrate

IUPAC Name

methyl 2-methylbutanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3

InChI Key

OCWLYWIFNDCWRZ-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OC

Solubility

soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

2-Methylbutyric Acid Methyl Ester; α-Methylbutyric Acid Methyl Ester; (±)-Methyl 2-Methylbutanoate; (±)-Methyl α-Methylbutyrate; 2-Methylbutanoic Acid Methyl Ester; Methyl 2-Methylbutanoate; Methyl 2-Methylbutyrate; Methyl Anteisovalerate; Methyl dl-

Canonical SMILES

CCC(C)C(=O)OC
  • Origin: Methyl 2-methylbutyrate is a naturally occurring compound found in various plants and insects. It is the main fragrance component of Victoria plums [] and is present in hops (Humulus lupulus) [] and durian (Durio zibethinus) [].
  • Significance: In scientific research, methyl 2-methylbutyrate is primarily used as a flavor and fragrance agent due to its pleasant fruity odor and taste [].

Molecular Structure Analysis

Methyl 2-methylbutyrate has the chemical formula C6H12O2. Its structure consists of a methyl group (CH3) bonded to a carbonyl group (C=O), which is further connected to a three-carbon chain with a methyl group branched off the second carbon (2-methylbutyl group). This structure gives it the classification of a fatty acid ester [].

Key features:

  • Ester functional group (C-O-O)
  • Branched hydrocarbon chain (2-methylbutyl)

Chemical Reactions Analysis

Hydrolysis reaction (general for esters):

RCOOR' + H2O -> RCOOH + R'OH

In this case:

CH3COOCH(CH3)2 + H2O -> CH3COOH + CH3CH(OH)(CH3)2

Synthesis

The synthesis of Methyl 2-methylbutyrate likely involves esterification reactions, where methanoic acid (acetic acid) reacts with 2-methylbutanol in the presence of an acid catalyst.


Physical And Chemical Properties Analysis

  • Formula: C6H12O2 []
  • Molecular Weight: 116.16 g/mol []
  • Boiling Point: 115 °C (239 °F)
  • Solubility: Soluble in organic solvents like ethanol and ether []
  • Appearance: Colorless liquid []

Data source:

  • [1] PubChem [PubChem Methyl 2 methylbutyrate): ]
  • [7] Sigma-Aldrich [Sigma-Aldrich Methyl 2 methylbutyrate): ]

Methyl 2-methylbutyrate interacts with olfactory receptors in the nose, triggering the perception of a fruity odor.

Further research is needed to explore the detailed mechanism of action of Methyl 2-methylbutyrate in biological systems.

Potential hazards may include:

  • Flammability: Organic compounds are generally flammable.
  • Inhalation/Skin contact irritation: Esters can irritate the skin and respiratory system upon contact or inhalation.

Further research is needed to determine specific safety data like flammability limits and toxicity.

Additional Information:

  • Methyl 2-methylbutyrate is generally recognized as safe (GRAS) for use as a flavoring agent by the US Food and Drug Administration (FDA).

Function and Properties:

Methyl 2-methylbutyrate (C₆H₁₂O₂) is an organic ester commonly encountered in scientific research due to its unique properties. It is a colorless, volatile liquid with a characteristic fruity, apple-like odor []. Its low boiling point (115 °C) and good solubility in organic solvents make it suitable for various applications [].

Identification and Analysis:

Researchers frequently utilize various analytical techniques to identify and quantify methyl 2-methylbutyrate in different matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard method for its detection due to its high sensitivity and specificity [].

Natural Occurrence:

Methyl 2-methylbutyrate is a naturally occurring compound found in various fruits, such as sea buckthorn (Hippophae rhamnoides) and feijoa (Acca sellowiana) []. Additionally, it has been identified as a volatile constituent in the secretions of certain insects, including the swallowtail butterfly (Papilio protenor demetrius) [].

Potential Applications:

Beyond its identification in natural products, research is exploring the potential applications of methyl 2-methylbutyrate in various fields. These include:

  • Biofuel Production: Studies suggest its potential as a biofuel precursor due to its suitable chemical properties [].
  • Flavor and Fragrance Industry: Its pleasant fruity aroma makes it a candidate for use in food and cosmetic formulations [].

Physical Description

almost colourless liquid/sweet, fruity, apple-like odou

XLogP3

1.5

Density

0.879-0.883

GHS Hazard Statements

Aggregated GHS information provided by 1666 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1666 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1665 of 1666 companies with hazard statement code(s):;
H225 (97.6%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

868-57-5
53955-81-0

Wikipedia

Methyl 2-methylbutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-methyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

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